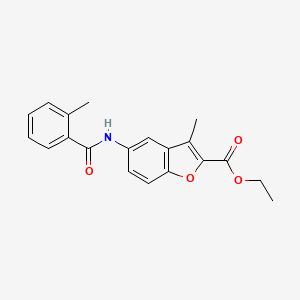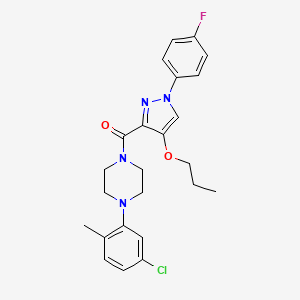![molecular formula C16H21ClN4 B2398603 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine CAS No. 477714-03-7](/img/structure/B2398603.png)
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine” is a derivative of pyrazole . Pyrazole derivatives have attracted much attention due to their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Synthesis Analysis
The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It has been used in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Physical And Chemical Properties Analysis
The compound is likely to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Aplicaciones Científicas De Investigación
Chemical Design and Synthesis of Heterocycles
Compounds similar to "1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine" serve as key intermediates in the design and synthesis of heterocyclic compounds. These compounds are integral in developing pharmaceuticals due to their diverse biological activities. Studies on pyrazole derivatives, for example, show that they are crucial for constructing complex molecules with potential anticancer, anti-inflammatory, and antimicrobial activities. This highlights the significance of such compounds in drug discovery and development processes (Gomaa & Ali, 2020).
Pharmacological Applications
Arylpiperazine derivatives, closely related to the molecule , have found applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, resulting in metabolites that interact with various neurotransmitter receptors, illustrating the complex pharmacodynamics involved in their therapeutic actions (Caccia, 2007).
Enzyme Inhibition and Molecular Interaction Studies
Research on compounds with similar structural features has provided insights into enzyme inhibition, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding the selectivity and potency of these inhibitors helps in predicting drug-drug interactions and optimizing therapeutic strategies (Khojasteh et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and proteins .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if it acts as an enzyme inhibitor, it could disrupt the metabolic pathways involving that enzyme . The downstream effects would depend on the specific pathway and the role of the enzyme within it.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if it inhibits an enzyme involved in a disease process, it could potentially alleviate the symptoms of the disease . .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general precautions should be taken while handling it. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Direcciones Futuras
Pyrazole derivatives, including this compound, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . They are currently being tested and clinically evaluated as potential new drugs . Future research may focus on exploring more biological activities of these compounds and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4/c1-19-8-10-21(11-9-19)12-14-15(18-20(2)16(14)17)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLBTIBUPSBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2398520.png)


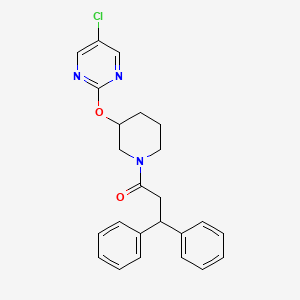
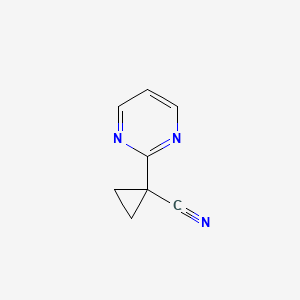

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)
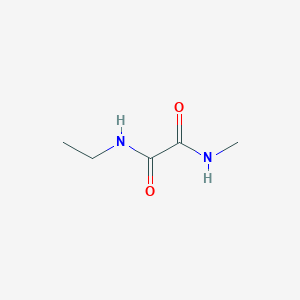
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)
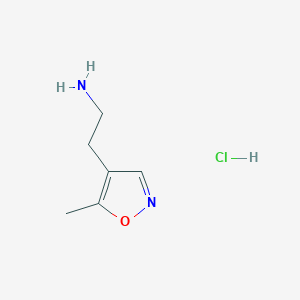
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
